molecular formula C11H6FN3O B8296478 4-(4-Fluorophenyl)-3-oxo-3,4-dihydropyrazine-2-carbonitrile

4-(4-Fluorophenyl)-3-oxo-3,4-dihydropyrazine-2-carbonitrile

Cat. No. B8296478
M. Wt: 215.18 g/mol
InChI Key: KFLSMEYOBWKQLW-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-3-oxo-3,4-dihydropyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C11H6FN3O and its molecular weight is 215.18 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C11H6FN3O

Molecular Weight

215.18 g/mol

IUPAC Name

4-(4-fluorophenyl)-3-oxopyrazine-2-carbonitrile

InChI

InChI=1S/C11H6FN3O/c12-8-1-3-9(4-2-8)15-6-5-14-10(7-13)11(15)16/h1-6H

InChI Key

KFLSMEYOBWKQLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=CN=C(C2=O)C#N)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 3-chloro-1-(4-fluorophenyl)pyrazin-2(1H)-one (1.0 g, 4.5 mmol), dppf (0.25 g, 0.45 mmol), Pd2(dba3) (0.20 g, 0.22 mmol) and Zn(CN)2 (0.31 g, 2.7 mmol) in N-methylpyrrolidone (20 mL) was heated at 120° C. for 15 hours in a sealed vial. The residue was cooled to room temperature, treated with EtOAc (300 mL), washed with a solution of saturated aq. NH4Cl, conc. NOH, water (72 mL, a ratio of 4:1:4) and brine, dried over MgSO4, and concentrated. The crude was purified by silica gel flash column chromatography (100% CH2Cl2) to afford 0.77 g (80%) of the desired product. LRMS (ESI pos) m/e 216.0 (M+1). 1H-NMR (400 MHz, CDCl3) δ 7.58 (d, 1H), 7.46 (d, 1H), 7.42 (m, 2H), 7.26 (m, 2H); 19F-NMR (376 MHz, CDCl3) δ −109.6.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
0.25 g
Type
catalyst
Reaction Step One
Quantity
0.31 g
Type
catalyst
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two
Yield
80%

Synthesis routes and methods II

Procedure details

A mixture of 3-chloro-1-(4-fluorophenyl)pyrazin-2(1H)-one (3.52 g, 15.7 mmol), CuCN (2.81 g, 31.3 mmol) and N-methylpyrrolidone (30 mL) was heated for 5.5 hours at 150° C. while being stirred. The residue was triturated with hot CHCl3 and filtered over charcoal. The filtrate was evaporated and concentrated under reduced pressure. The residue was triturated with CH2Cl2 and the solution was concentrated. The crude was purified by silica gel flash column chromatography (3:1=CH2Cl2:Hexane then CH2Cl2) to afford 0.78 g (23%) of the desired product. LRMS (ESI pos) m/e 215.9 (M+1).
Quantity
3.52 g
Type
reactant
Reaction Step One
Name
Quantity
2.81 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
23%

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